molecular formula C22H17F3N4OS B2684540 3-(4-Ethylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1115285-29-4

3-(4-Ethylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No.: B2684540
CAS No.: 1115285-29-4
M. Wt: 442.46
InChI Key: MCZLUBKSCOJJPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features
The compound 3-(4-ethylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine (hereafter referred to as Compound A) is a pyridazine derivative featuring:

  • A pyridazine core substituted at position 3 with a 4-ethylphenyl group.
  • A sulfanyl (-S-) linker at position 6 connected to a 1,2,4-oxadiazole ring.
  • The oxadiazole ring is further substituted with a 4-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4OS/c1-2-14-3-5-15(6-4-14)18-11-12-20(28-27-18)31-13-19-26-21(29-30-19)16-7-9-17(10-8-16)22(23,24)25/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZLUBKSCOJJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Ethylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a compound that incorporates both pyridazine and oxadiazole moieties, which are known for their diverse biological activities. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

  • Molecular Formula : C22H17F3N4OS
  • Molecular Weight : 442.5 g/mol
  • CAS Number : 1115285-29-4

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. The specific compound has not been extensively studied in isolation; however, its structural components suggest significant pharmacological potential.

Antimicrobial Activity

Compounds with the 1,3,4-oxadiazole scaffold have demonstrated notable antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli . A review highlighted that certain derivatives exhibited stronger antibacterial activity compared to standard antibiotics like amoxicillin .

Anticancer Potential

The oxadiazole moiety is particularly promising in cancer research due to its ability to interact with cellular targets involved in tumor growth. Recent studies have indicated:

  • Mechanism of Action : Oxadiazole derivatives may inhibit key enzymes and growth factors associated with cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDAC) . This suggests that the compound could potentially serve as a lead for developing new anticancer agents.

Case Studies and Research Findings

  • Antitubercular Activity : Research by Dhumal et al. (2016) explored the antitubercular effects of oxadiazole derivatives and found significant inhibition against Mycobacterium bovis .
  • Cytotoxicity Studies : In vitro studies on various cancer cell lines have shown that modifications of the oxadiazole structure can enhance cytotoxicity against malignant cells .
  • Molecular Docking Studies : These studies have been employed to predict the binding affinity of oxadiazole derivatives to specific biological targets, further supporting their potential as therapeutic agents .

Data Tables

Biological ActivityCompound TypeTarget Organisms/CellsReference
AntibacterialOxadiazoleS. aureus, E. coli
AnticancerOxadiazoleCancer cell lines
AntitubercularOxadiazoleMycobacterium bovis

Comparison with Similar Compounds

Molecular Formula and Weight

  • Molecular Formula : C₂₃H₁₈F₃N₅OS
  • Molecular Weight : 477.49 g/mol (calculated from ).
  • Available Quantity : 74 mg (as listed in a 2025 screening report ).

These methods suggest that Compound A could be synthesized through analogous nucleophilic substitution or cyclization strategies.

Comparison with Similar Compounds

Structural Analogs from Screening Libraries

lists several pyridazine derivatives screened alongside Compound A. Key comparisons are summarized below:

Compound ID Substituents (Position 3 and 6) Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Compound A
Compound A 3-(4-Ethylphenyl), 6-(oxadiazole-sulfanyl-CF₃-phenyl) C₂₃H₁₈F₃N₅OS 477.49 Reference compound
Compound 2 3-(4-Methylphenyl), 6-(oxadiazole-sulfanyl-SMe-phenyl) C₂₁H₁₈N₄OS₂ 406.53 Methylphenyl at position 3; methylsulfanyl substituent
Compound 3 3-(4-Ethoxyphenyl), 6-(oxadiazole-sulfanyl-dimethylphenyl) C₂₃H₂₂N₄O₂S 418.52 Ethoxyphenyl at position 3; dimethylphenyl on oxadiazole
Compound 4 3-(3,4-Dimethylphenyl), 6-(oxadiazole-sulfanyl-ethoxyphenyl) C₂₃H₂₂N₄O₂S 418.52 Dimethylphenyl at position 3; ethoxyphenyl on oxadiazole

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : Compound A’s trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which may enhance metabolic stability compared to compounds with electron-donating groups (e.g., -OCH₃ in ’s analog) .
  • Molecular Weight : Compound A has a higher molecular weight (477.49 g/mol) compared to analogs like Compound 2 (406.53 g/mol), likely due to the trifluoromethyl group and extended oxadiazole-phenyl chain .

Comparison with 3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

describes a close analog (Compound B ) with:

  • Substituents : 3-methoxyphenyl at position 3 and 3-(trifluoromethyl)phenyl on the oxadiazole.
  • Molecular Formula : C₂₂H₁₆F₃N₅O₂S.
  • Key Differences: Positional Isomerism: The trifluoromethyl group is at the meta position (vs. para in Compound A), which may alter electronic distribution and steric interactions.

Functional Group Impact on Physicochemical Properties

  • Sulfanyl Linker : The -S- linker in Compound A and its analogs (e.g., ’s compounds) enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Oxadiazole Ring : The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, offering metabolic resistance compared to simpler heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.